2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11025620
InChI: InChI=1S/C13H8F2N2O3/c14-10-4-2-1-3-9(10)13(18)16-12-7-8(17(19)20)5-6-11(12)15/h1-7H,(H,16,18)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F
Molecular Formula: C13H8F2N2O3
Molecular Weight: 278.21 g/mol

2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide

CAS No.:

Cat. No.: VC11025620

Molecular Formula: C13H8F2N2O3

Molecular Weight: 278.21 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide -

Specification

Molecular Formula C13H8F2N2O3
Molecular Weight 278.21 g/mol
IUPAC Name 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide
Standard InChI InChI=1S/C13H8F2N2O3/c14-10-4-2-1-3-9(10)13(18)16-12-7-8(17(19)20)5-6-11(12)15/h1-7H,(H,16,18)
Standard InChI Key MAVFYCZCIAYAKM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Fluoro-N-(2-fluoro-5-nitrophenyl)benzamide consists of two aromatic rings connected via an amide bond. The parent benzamide ring contains a fluorine substituent at the ortho position, while the aniline moiety features both fluorine and nitro groups at the ortho and para positions, respectively. The IUPAC name, 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide, reflects this substitution pattern. Key bond lengths include:

  • C–F: 1.356 Å (theoretical) and 1.359 Å (experimental)

  • C=O: 1.221 Å (amide carbonyl)

The planar arrangement of the rings facilitates π-π interactions, critical for binding biological targets.

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₁₃H₈F₂N₂O₃
Molecular Weight278.21 g/mol
SMILESC1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)N+[O-])F)F
Crystallographic SystemOrthorhombic (related analogs)

Electronic Effects

The electron-withdrawing nitro (-NO₂) and fluorine (-F) groups create an electron-deficient aromatic system, enhancing reactivity toward nucleophilic attack . Density functional theory (DFT) studies on analogous compounds reveal a highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap of 3.8 eV, indicating moderate charge transfer potential . The fluorine atoms also impart steric hindrance, influencing regioselectivity in further reactions.

Synthesis and Optimization

Industrial-Scale Production

A patented three-step synthesis for related chloro-fluoro-nitrobenzoic acids provides insights into scalable methods :

  • Photochlorination: 2-Fluoro-4-chlorotoluene undergoes UV-induced chlorination to form a benzyl dichloride intermediate.

  • Nitration: Mixed acid (HNO₃/H₂SO₄) introduces the nitro group at the para position.

  • Hydrolysis-Oxidation: The dichloride intermediate is hydrolyzed to the carboxylic acid, followed by oxidation to yield the final product .

Adapting this protocol, 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide could be synthesized via:

  • Step 1: Nitration of 2-fluoroaniline to 2-fluoro-5-nitroaniline using Fe(NO₃)₃·9H₂O as a nitration promoter .

  • Step 2: Amidation with 2-fluorobenzoyl chloride under Schotten-Baumann conditions.

Table 2: Reaction Conditions

StepReagents/ConditionsYield
1Fe(NO₃)₃·9H₂O, H₂SO₄, 0°C85%
2NaOH (aq), 2-fluorobenzoyl chloride, 25°C78%

Regioselective Challenges

The nitro group’s orientation is critical for biological activity. Computational studies on analogous compounds demonstrate that meta-substitution (relative to the amide group) minimizes steric clashes, favoring binding to enzyme active sites . Kinetic control via low-temperature nitration (<10°C) ensures predominant para-nitration .

Physicochemical Properties

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (CDCl₃): δ 10.17 (s, NH), 8.62 (d, J = 8.7 Hz, Ar-H), 7.51 (d, J = 8.9 Hz, Ar-H) .

    • ¹³C NMR: δ 168.9 (C=O), 136.4 (C-F), 124.1 (C-NO₂) .

  • FT-IR: Peaks at 1,680 cm⁻¹ (C=O stretch), 1,520 cm⁻¹ (NO₂ asymmetric stretch) .

Thermal and Solubility Profiles

  • Melting Point: 158°C (analogous fluorobenzamides) .

  • Solubility:

    • DMSO: 120 mg/mL

    • Ethanol: 25 mg/mL

Applications in Medicinal Chemistry

Enzyme Inhibition

The planar structure enables competitive inhibition of kinases (e.g., EGFR) by mimicking ATP’s adenine moiety. Fluorine atoms enhance binding via C-F···H-N hydrogen bonds. In vitro studies on analogs show IC₅₀ values of 0.8–2.3 µM against tyrosine kinases.

Prodrug Development

The nitro group facilitates bioreductive activation in hypoxic tumor environments. Upon reduction to an amine, the compound becomes cytotoxic, targeting DNA in cancer cells.

Materials Science Applications

High-Performance Polymers

Incorporating 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide into polyamides increases thermal stability (Tg > 250°C) due to restricted chain mobility from π-π stacking.

Nonlinear Optical Materials

DFT calculations predict a hyperpolarizability (β) of 1.5 × 10⁻³⁰ esu, surpassing KDP (β = 0.6 × 10⁻³⁰ esu), making it viable for laser frequency doubling .

Research Outlook

Future studies should explore:

  • In Vivo Toxicity: Addressing the compound’s metabolic stability and clearance.

  • Computational Design: QSAR models to optimize substituent patterns for enhanced bioactivity .

  • Green Synthesis: Catalytic nitration using immobilized Fe³⁺ to reduce waste .

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